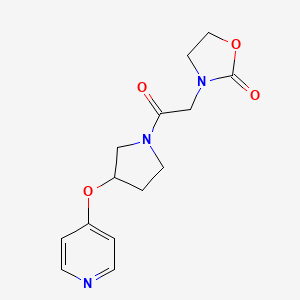
3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also seems to contain a pyridin-4-yloxy group and an oxazolidin-2-one group, but without specific information on the compound, it’s difficult to provide a detailed description.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the specific compound and the conditions . Without specific information on the compound, it’s hard to provide a detailed chemical reactions analysis.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Oxazolidinone derivatives are synthesized through various chemical reactions, focusing on their potential for creating novel structures with significant biological activities. For instance, oxazolidinones with pyridine moieties have been investigated for their ability to form complex structures with metals, leading to the exploration of their catalytic and biological activities. The synthesis processes often involve the fixation of atmospheric CO2, highlighting an eco-friendly approach to chemical synthesis A. Sarkar, S. Bhattacharyya, S. Dey, S. Karmakar, Arindam Mukherjee, 2014.
Biological and Pharmacological Activities
Research has demonstrated the efficacy of oxazolidinone derivatives in treating bacterial infections, with some compounds showing activity against Gram-positive bacteria, including resistant strains such as MRSA. These findings suggest that oxazolidinone derivatives could be valuable in developing new antibacterial agents with a reduced risk of resistance development M. Gordeev, Zhengyu Yuan, 2014.
Additionally, oxazolidinone derivatives have been evaluated for their potential as monoamine oxidase inhibitors (MAOIs), with implications for treating mood disorders. This research outlines the selectivity and potency of these compounds in inhibiting MAO, providing a basis for developing new therapeutics in neuropsychiatric medicine A. Mai, M. Artico, M. Esposito, G. Sbardella, S. Massa, O. Befani, P. Turini, V. Giovannini, B. Mondovì, 2002.
Catalytic and Material Science Applications
The versatility of oxazolidinone derivatives extends to catalysis, where their metal complexes have been explored for catalytic applications, including cross-coupling reactions. This research underscores the potential of oxazolidinone-based catalysts in organic synthesis, offering efficient and environmentally friendly alternatives to traditional catalysts G. Yadav, Sandip V. Pawar, 2014.
Propriétés
IUPAC Name |
3-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-13(10-17-7-8-20-14(17)19)16-6-3-12(9-16)21-11-1-4-15-5-2-11/h1-2,4-5,12H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXWTJLFFYXZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

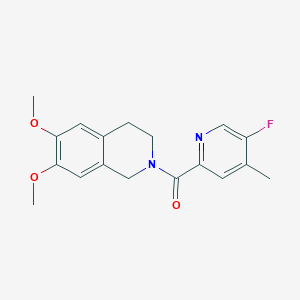
![7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639890.png)
![2-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2639891.png)

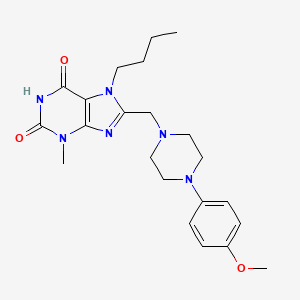
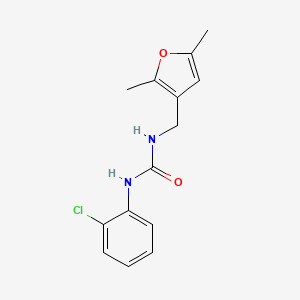
![N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2639896.png)
![N-(4-fluorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2639897.png)
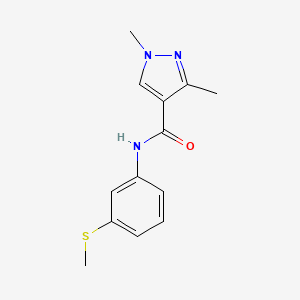
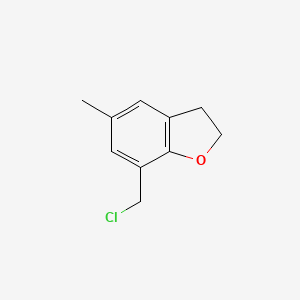


![Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2639906.png)
![5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2639908.png)